molecular formula C15H18FNO3 B13510253 Benzyl ((1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate

Benzyl ((1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate

Cat. No.: B13510253
M. Wt: 279.31 g/mol
InChI Key: DTXIXLRQUZWBGN-UHFFFAOYSA-N
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Description

Benzyl N-{[1-(fluoromethyl)-2-oxabicyclo[211]hexan-4-yl]methyl}carbamate is a synthetic organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-{[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl}carbamate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of benzyl carbamate with a fluoromethyl-substituted oxabicyclohexane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the bicyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Benzyl N-{[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl N-{[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl}carbamate involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-{[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl}carbamate is unique due to its combination of a fluoromethyl group and a bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H18FNO3

Molecular Weight

279.31 g/mol

IUPAC Name

benzyl N-[[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl]carbamate

InChI

InChI=1S/C15H18FNO3/c16-9-15-7-14(8-15,11-20-15)10-17-13(18)19-6-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,17,18)

InChI Key

DTXIXLRQUZWBGN-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)CF)CNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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